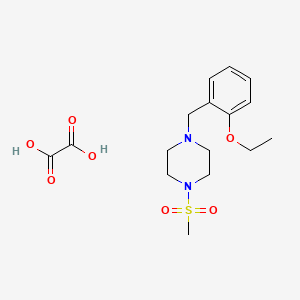![molecular formula C17H17N3O2 B5298979 N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5298979.png)
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide, also known as MPF, is a synthetic compound that has been studied for its potential applications in scientific research. MPF belongs to the class of pyrazole compounds and has a furan ring attached to it.
Wissenschaftliche Forschungsanwendungen
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as a tool for studying the function of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite.
Wirkmechanismus
The exact mechanism of action of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide is not fully understood, but it is believed to act as a selective antagonist of the CB1 cannabinoid receptor. By blocking the CB1 receptor, this compound may modulate the activity of the endocannabinoid system, which could explain its neuroprotective effects and potential therapeutic applications.
Biochemical and Physiological Effects
Studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegeneration. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have antinociceptive effects, meaning it can reduce pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions. Another area of interest is the role of the endocannabinoid system in regulating appetite and metabolism, and whether this compound could be used as a potential treatment for obesity or related metabolic disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other receptors and signaling pathways in the body.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. This compound acts as a selective antagonist of the CB1 receptor and has been shown to have antinociceptive effects. While this compound has limitations in terms of solubility, it remains a useful tool for studying the endocannabinoid system and its role in various physiological processes. Future research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesemethoden
The synthesis of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide involves the reaction between 5-methyl-1-(3-methylbenzyl)-1H-pyrazole-3-carboxylic acid and furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain this compound in high purity.
Eigenschaften
IUPAC Name |
N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-5-3-6-14(9-12)11-20-13(2)10-16(19-20)18-17(21)15-7-4-8-22-15/h3-10H,11H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUYOLGNEYQMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
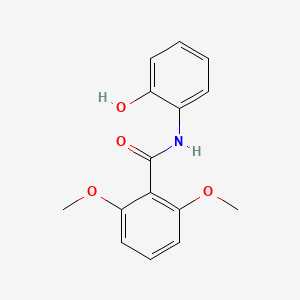
![(3aR*,6aS*)-5-[4-(1H-imidazol-1-yl)benzoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5298933.png)
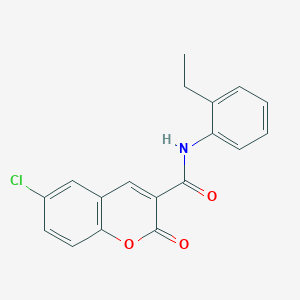
![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid](/img/structure/B5298954.png)
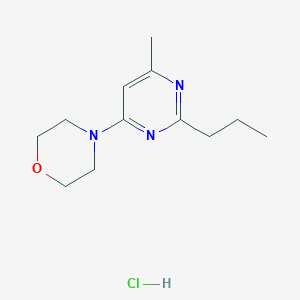
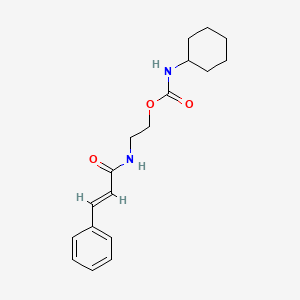
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5298966.png)
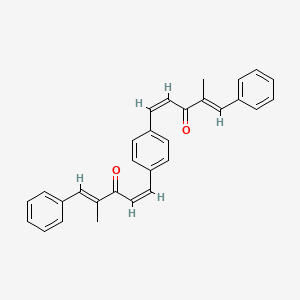
![8-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5298972.png)
![1-(2,4-dimethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B5298986.png)
